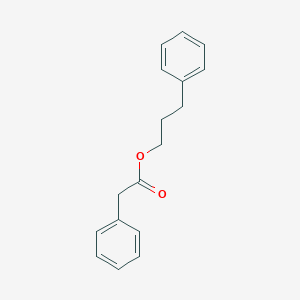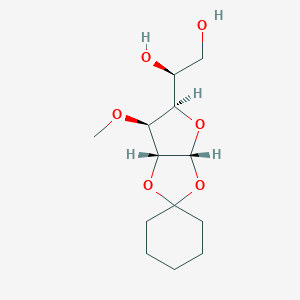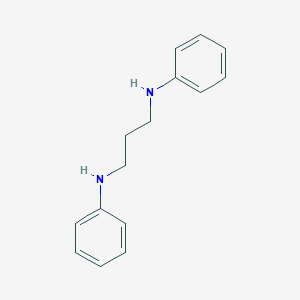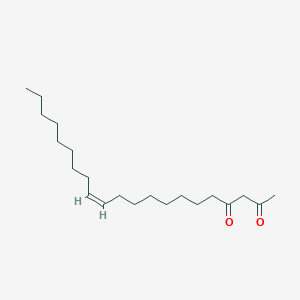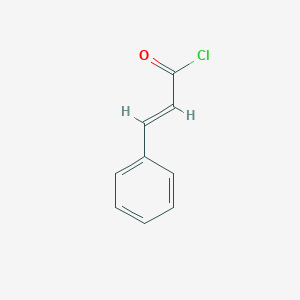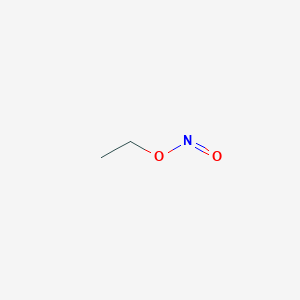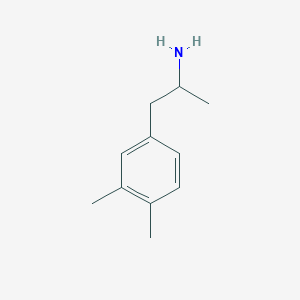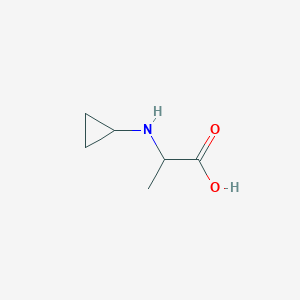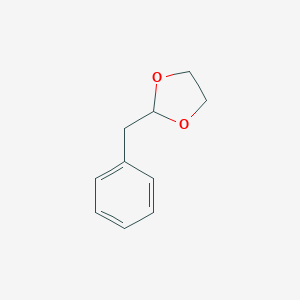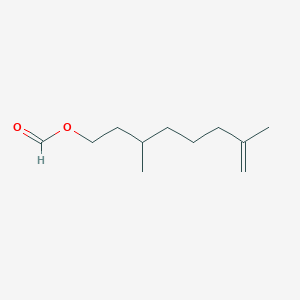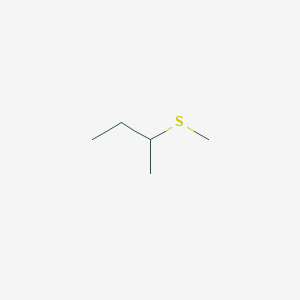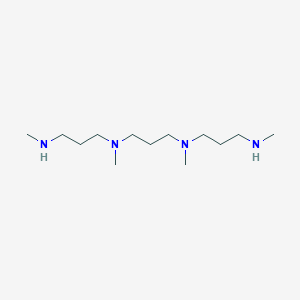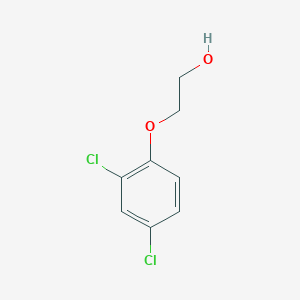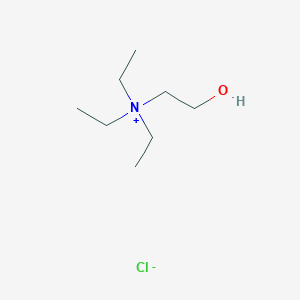
Triethylcholinchlorid
Übersicht
Beschreibung
Triethylcholine chloride is a quaternary ammonium compound with the chemical formula C11H26ClNO. It is known for its ability to mimic choline and interfere with the synthesis of acetylcholine in nerve endings, leading to cholinergic transmission failure
Wissenschaftliche Forschungsanwendungen
Triethylcholine chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other quaternary ammonium compounds.
Biology: The compound is studied for its effects on neuromuscular transmission and its potential use in understanding cholinergic systems.
Medicine: Research on triethylcholine chloride includes its potential therapeutic applications in conditions like myasthenia gravis, where it mimics the symptoms of the disease.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
Target of Action
Triethylcholine chloride, also known as triethyl(2-hydroxyethyl)azanium chloride, primarily targets the cholinergic transmission system . It interferes with the synthesis of acetylcholine in nerve endings . Acetylcholine is a neurotransmitter that plays a crucial role in transmitting signals in the nervous system.
Mode of Action
Triethylcholine chloride mimics choline and causes failure of cholinergic transmission by interfering with the synthesis of acetylcholine in nerve endings . It has a selective action in reducing the contractions of muscles elicited by a high rate of nerve stimulation while leaving unaffected the contractions caused by slower rates of stimulation .
Biochemical Pathways
Triethylcholine chloride affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine, a key neurotransmitter for transmitting signals in the nervous system. By interfering with the synthesis of acetylcholine, triethylcholine chloride disrupts the normal functioning of this pathway .
Pharmacokinetics
It’s known that the compound can cause a slowly developing neuromuscular weakness . More research is needed to fully understand the pharmacokinetic properties of triethylcholine chloride.
Result of Action
The primary molecular and cellular effect of triethylcholine chloride’s action is the disruption of cholinergic transmission . This results in a slowly developing neuromuscular weakness that is exacerbated by exercise, resembling the symptoms of myasthenia gravis . It also has ganglionic blocking effects, causing transient autonomic symptoms such as hypotension .
Action Environment
The action, efficacy, and stability of triethylcholine chloride can be influenced by various environmental factors. For instance, the compound’s action can be more severe after exercise . .
Biochemische Analyse
Biochemical Properties
Triethylcholine chloride is involved in the synthesis of acetylcholine, a neurotransmitter, in nerve endings . It interacts with enzymes such as choline acetyltransferase (ChAT) and choline kinase (CK), which are involved in the conversion of choline to acetylcholine and phosphocholine, respectively . The interactions between Triethylcholine chloride and these enzymes can enhance the formation of acetylcholine and phosphocholine .
Cellular Effects
Triethylcholine chloride has been found to produce a slowly developing neuromuscular weakness that is exacerbated by exercise, resembling the symptoms of myasthenia gravis . It also has ganglionic blocking effects, causing transient autonomic symptoms such as hypotension . These effects suggest that Triethylcholine chloride can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Triethylcholine chloride involves interfering with the synthesis of acetylcholine in presynaptic nerve endings . This interference is thought to occur because the effects of Triethylcholine chloride can be reversed by choline but not by acetylcholinesterase inhibitors . The exact mechanism of action is not definitively known .
Temporal Effects in Laboratory Settings
In laboratory settings, Triethylcholine chloride has been observed to produce a slowly developing neuromuscular weakness that typically lasts for 80 to 120 minutes . This effect is partially relieved by rest . High doses may result in death from respiratory failure, particularly after exercise .
Dosage Effects in Animal Models
In animal models, the effects of Triethylcholine chloride vary with different dosages . For example, intravenous administration of 10–25 mg/kg Triethylcholine chloride produced slight to moderate exercise intolerance, while 100 mg/kg caused death in rabbits after continuous exercise . There was no full paralysis even at fatal doses .
Metabolic Pathways
Triethylcholine chloride is involved in the metabolic pathway of acetylcholine synthesis . It interacts with enzymes such as choline acetyltransferase (ChAT) and choline kinase (CK), which are involved in the conversion of choline to acetylcholine and phosphocholine, respectively .
Transport and Distribution
Given its role in the synthesis of acetylcholine, it is likely that it is transported to nerve endings where it can interact with enzymes involved in acetylcholine synthesis .
Subcellular Localization
Given its role in the synthesis of acetylcholine, it is likely that it is localized to nerve endings where it can interact with enzymes involved in acetylcholine synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Triethylcholine chloride can be synthesized through the reaction of triethylamine with 2-chloroethanol. The reaction typically involves the following steps:
Reaction of Triethylamine with 2-Chloroethanol:
Industrial Production Methods: Industrial production of triethylcholine chloride involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Triethylcholine chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloride ion.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in aqueous or alcoholic solvents.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed:
Substitution Reactions: The major products depend on the nucleophile used. For example, with hydroxide ions, the product would be triethylcholine hydroxide.
Oxidation and Reduction Reactions: The products vary based on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Choline Chloride: A quaternary ammonium compound with similar structure but different functional groups.
Acetylcholine: A neurotransmitter that triethylcholine chloride mimics in its mechanism of action.
Hemicholinium-3: Another compound that inhibits choline uptake and acetylcholine synthesis.
Uniqueness: Triethylcholine chloride is unique in its ability to mimic choline and interfere with acetylcholine synthesis, making it a valuable tool in studying cholinergic systems and potential therapeutic applications.
Eigenschaften
IUPAC Name |
triethyl(2-hydroxyethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NO.ClH/c1-4-9(5-2,6-3)7-8-10;/h10H,4-8H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABNQJVSCNCEQV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CCO.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
302-61-4 (Parent) | |
| Record name | Triethylcholine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20934393 | |
| Record name | N,N,N-Triethyl-2-hydroxyethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20934393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152-22-7 | |
| Record name | Ethanaminium, N,N,N-triethyl-2-hydroxy-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethylcholine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 152-22-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513123 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N,N-Triethyl-2-hydroxyethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20934393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethyl(2-hydroxyethyl)ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.276 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHYLCHOLINE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J54PU8HR1S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does triethylcholine chloride interact with the nervous system to produce its effects?
A1: Triethylcholine chloride exerts its effects primarily by interfering with neuromuscular transmission. While it does not directly block the action of acetylcholine at the neuromuscular junction, it does lead to a reduction in the amount of acetylcholine released by nerve impulses [, ]. This effect is thought to be due to an action on the nerve endings. Studies utilizing intracellular recording techniques have demonstrated that triethylcholine chloride can induce a progressive decline in the amplitude of endplate potentials, ultimately leading to a complete blockade of neuromuscular transmission []. This effect is particularly pronounced during periods of repetitive nerve stimulation, mimicking some aspects of myasthenia gravis [, ]. Interestingly, administration of choline can counteract the effects of triethylcholine chloride, suggesting a competitive interaction [, ].
Q2: What is known about the structure-activity relationship (SAR) of triethylcholine chloride and its analogues?
A2: While the provided research primarily focuses on triethylcholine chloride, Bowman and Rand (1962) explored the activity of various choline analogues. Their findings indicated that the triethyl analogue exhibited optimal activity in terms of inducing neuromuscular transmission failure []. This suggests that the size and nature of the substituents on the choline molecule play a crucial role in its interaction with the target site, likely affecting its binding affinity or ability to interfere with acetylcholine synthesis or release. Further investigations into the SAR of related compounds could provide valuable insights for developing more targeted therapeutic agents.
Q3: What are the limitations of using triethylcholine chloride as a tool to study myasthenia gravis?
A3: While triethylcholine chloride can induce muscle weakness similar to myasthenia gravis, particularly after exertion, there are key differences in their responses to certain drugs []. Edrophonium and neostigmine, commonly used to treat myasthenia gravis, show limited effectiveness in reversing triethylcholine-induced weakness, even at high doses []. This suggests that the precise mechanism underlying the neuromuscular transmission failure differs between the two conditions. While triethylcholine chloride provides a useful model for certain aspects of myasthenia gravis, such as exercise-induced fatigue, it's important to acknowledge these limitations when interpreting experimental results.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


